molecular formula C7H6BNO3S B13404898 5-Hydroxybenzothiazole-2-boronic acid

5-Hydroxybenzothiazole-2-boronic acid

Cat. No.: B13404898
M. Wt: 195.01 g/mol
InChI Key: YCIKKVHFASHVAT-UHFFFAOYSA-N
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Description

5-Hydroxybenzothiazole-2-boronic acid is an organoboron compound that features a benzothiazole ring substituted with a hydroxyl group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzothiazole-2-boronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. The boronic acid group can then be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzothiazole-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Hydroxybenzothiazole-2-boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications. In medicinal chemistry, it can inhibit enzymes by binding to active sites and interfering with their function .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole-2-boronic acid: Lacks the hydroxyl group, which may affect its reactivity and applications.

    5-Hydroxybenzothiazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.

    2-Aminobenzenethiol: Precursor in the synthesis of benzothiazole derivatives.

Uniqueness

5-Hydroxybenzothiazole-2-boronic acid is unique due to the presence of both the hydroxyl and boronic acid groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it particularly valuable in applications requiring both properties, such as in the development of multifunctional materials and complex organic molecules .

Properties

Molecular Formula

C7H6BNO3S

Molecular Weight

195.01 g/mol

IUPAC Name

(5-hydroxy-1,3-benzothiazol-2-yl)boronic acid

InChI

InChI=1S/C7H6BNO3S/c10-4-1-2-6-5(3-4)9-7(13-6)8(11)12/h1-3,10-12H

InChI Key

YCIKKVHFASHVAT-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC2=C(S1)C=CC(=C2)O)(O)O

Origin of Product

United States

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